molecular formula C16H14Cl2N2O3S B2367104 (5,6-Dichloropyridin-3-yl)-(5-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone CAS No. 2411236-11-6

(5,6-Dichloropyridin-3-yl)-(5-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B2367104
CAS No.: 2411236-11-6
M. Wt: 385.26
InChI Key: NPAHPIOOVZFTEZ-UHFFFAOYSA-N
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Description

(5,6-Dichloropyridin-3-yl)-(5-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone: is a complex organic compound characterized by its unique structural features, including a dichloropyridine ring and a quinoline moiety with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichloropyridine and quinoline precursors. The final step involves the formation of the methanone bridge, often achieved through a condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The quinoline moiety can be oxidized to form quinone derivatives.

  • Reduction: : The dichloropyridine ring can be reduced to form chloropyridine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro positions on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Chloropyridine derivatives.

  • Substitution: : Substituted pyridine derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • Quinoline derivatives: : Similar in the quinoline moiety but lacking the dichloropyridine ring.

  • Dichloropyridine derivatives: : Similar in the dichloropyridine ring but lacking the quinoline moiety.

  • Methanone derivatives: : Similar in the methanone bridge but differing in the attached rings.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-(5-methylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-24(22,23)14-6-2-5-13-11(14)4-3-7-20(13)16(21)10-8-12(17)15(18)19-9-10/h2,5-6,8-9H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAHPIOOVZFTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1CCCN2C(=O)C3=CC(=C(N=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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